1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one
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Overview
Description
Preparation Methods
The synthesis of 1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one can be achieved through various methods. One common synthetic route involves the reaction of 2-pyrrolidinone with 2-bromo-3-methyl-2-butene in the presence of copper(I) iodide (CuI) and potassium carbonate (K2CO3) as catalysts. The reaction is carried out in 1,4-dioxane at 100°C for 38 hours, resulting in the formation of the desired product . This method yields the compound as a yellow oil with a 69% yield.
Chemical Reactions Analysis
1-(3-Methylbut-2-en-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidin-2-one ring can be modified with different substituents.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Methylbut-2-en-1-yl)pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a versatile synthon in organic synthesis due to its rich reactivity.
Biology: The compound is studied for its potential biological activities, including its role as a natural alkaloid with various pharmacological properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of fine chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. As a natural alkaloid, it is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to affect various biological processes .
Comparison with Similar Compounds
1-(3-Methylbut-2-en-1-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidin-2-one ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Methyllycaconitine analogs: These analogs have similar structures but may have different functional groups, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other related compounds.
Properties
CAS No. |
33226-28-7 |
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Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-(3-methylbut-2-enyl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H15NO/c1-8(2)5-7-10-6-3-4-9(10)11/h5H,3-4,6-7H2,1-2H3 |
InChI Key |
AYAKRJQMSHNYGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCN1CCCC1=O)C |
Purity |
95 |
Origin of Product |
United States |
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